![molecular formula C16H14Cl2 B076265 Dichloro-[2,2]-paracyclophane CAS No. 10366-05-9](/img/structure/B76265.png)

Dichloro-[2,2]-paracyclophane

Overview

Description

Synthesis Analysis

The synthesis of DichloroPCP involves several methods, with the Hofmann elimination method being identified as the most effective for industrial production. This process benefits from catalytic technologies, including alkali catalysis and catalysis by Lewis acids, marking a promising direction for the scalable synthesis of DichloroPCP (Gogin et al., 2018).

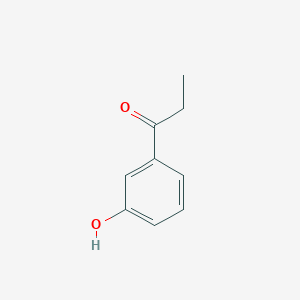

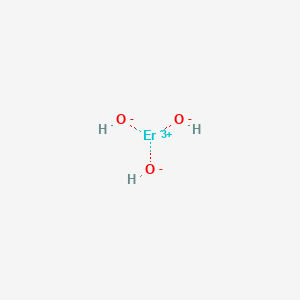

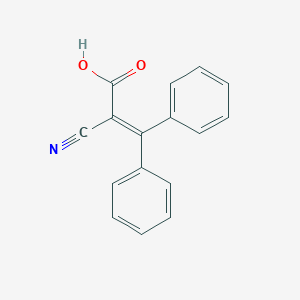

Molecular Structure Analysis

The molecular structure of DichloroPCP and its derivatives has been extensively studied, revealing interesting characteristics that influence its chemical and physical properties. For instance, the planar chiral phosphines derived from [2.2]paracyclophane exhibit unique electronic properties due to the molecule's rigid structure (Rowlands, 2012).

Chemical Reactions and Properties

DichloroPCP undergoes various chemical reactions, including electrophilic substitution reactions that lead to the formation of polysubstituted derivatives. These reactions are critical for the further functionalization of the paracyclophane scaffold, enabling the synthesis of a diverse array of compounds (Reich & Cram, 1969).

Physical Properties Analysis

The physical properties of DichloroPCP and its derivatives are significantly influenced by their molecular structure. For instance, the synthesis and properties of novel through-space π-conjugated polymers based on poly(p-phenylenevinylene)s having a [2.2]paracyclophane skeleton in the main chain demonstrate the impact of the cyclophane's structure on the material's solubility and photoelectrical response (Morisaki, Ishida, & Chujo, 2002).

Chemical Properties Analysis

The chemical properties of DichloroPCP, such as its reactivity and interaction with other molecules, are central to its application in synthesis. The Pummerer rearrangement, for example, is a novel approach to functionalize [2.2]paracyclophanes, allowing for the introduction of groups suitable for further chemical transformations (Montanari et al., 2011).

Scientific Research Applications

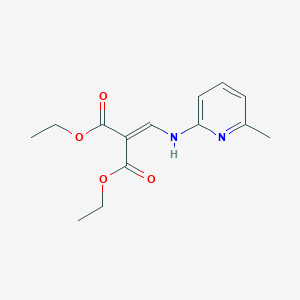

Synthesis for Polymer Coatings : DichloroPCP is a valuable monomer for manufacturing polymeric coatings used in radioelectronics. Hofmann elimination of quaternary ammonium salts is a preferred method for its industrial production, with catalysis using alkalis and Lewis acids being a promising approach for this four-stage synthesis (Gogin et al., 2019).

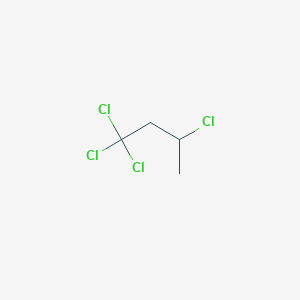

Capillary Gas Chromatography Analysis : The components of reaction products of dichloroPCP dichlorization were analyzed, showing that dichloroPCP is the main component, with monochloro and trichloro variants as byproducts. This indicates the presence of different isomers in the products (Liao Jun, 2000).

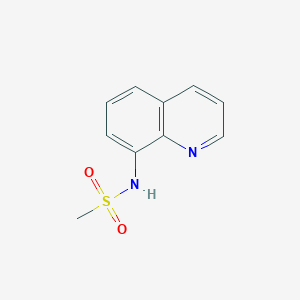

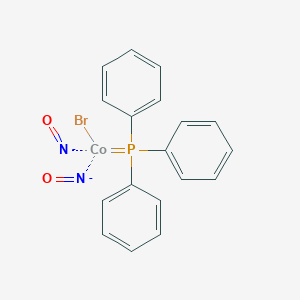

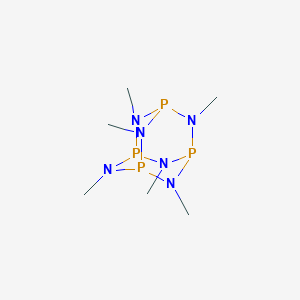

Development of Planar Chiral Phosphines : The rigid structure and unique electronic properties of [2.2]paracyclophane, including dichloroPCP, have led to the development of various mono- and di-phosphines. These are used in transition metal-mediated catalysis and organocatalysis (Rowlands, 2012).

Applications in Polymer Chemistry and Materials Science : DichloroPCP is incorporated into various polymeric systems, where it either retains or loses its layered structure. It's used in creating surfaces with biological, photophysical, and optoelectronic properties (Hopf, 2008).

Synthesis of Organic Dyes for Solar Cells : Organic dyes consisting of a [2.2]paracyclophane unit, including dichloroPCP derivatives, have been examined for use in sensitized solar cells, showing high open-circuit voltage and efficiency (Chang et al., 2012).

Thermophysical Properties for Chemical Vapor Deposition : The thermophysical properties of dichloro-[2,2]-paracyclophane under vacuum were studied, revealing its potential for use in the synthesis of parylene C via chemical vapor deposition (Yamada et al., 2020).

Mechanism of Action

Target of Action

Similar compounds such as dichloroacetic acid are known to inhibit the enzyme pyruvate dehydrogenase kinase . This enzyme plays a crucial role in the regulation of energy production in cells.

Mode of Action

For instance, Chloramphenicol, a broad-spectrum antibiotic, binds to the L16 protein of the 50S subunit of bacterial ribosomes, preventing the transfer of amino acids to growing peptide chains, thus inhibiting protein synthesis .

Biochemical Pathways

Similar compounds such as ddt (1,1,1-trichloro-2,2-bis(4’-chlorophenyl)ethane) are known to undergo several metabolic transformations, leading to changes in their isomer ratios . These transformations can have significant downstream effects on various biological processes.

Pharmacokinetics

Similar compounds such as 2,2-dichlorovinyl dimethyl phosphate have been studied using physiologically based pharmacokinetic models .

Result of Action

For example, Chloramphenicol can inhibit bacterial protein synthesis, leading to the death of the bacteria .

Action Environment

Similar compounds such as ddt are known to be persistent in the environment and can accumulate in fatty tissues .

properties

IUPAC Name |

5,12-dichlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2/c17-15-9-11-1-2-12-4-6-14(16(18)10-12)8-7-13(15)5-3-11/h3-6,9-10H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWOYOQFRXSZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(CCC3=C(C=C1C=C3)Cl)C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27378-53-6 | |

| Record name | Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,12-dichloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27378-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20145982 | |

| Record name | 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloro-[2,2]-paracyclophane | |

CAS RN |

10366-05-9, 27378-53-6 | |

| Record name | 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,12-dichloro-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is dichloro-[2,2]-paracyclophane considered a valuable monomer?

A: Dichloro-[2,2]-paracyclophane (dichloroPCP) is a highly valuable monomer due to its application in the production of polymer coatings for electronics []. Parylene C, a polymer renowned for its dielectric and barrier properties, is synthesized from dichloroPCP [].

Q2: What is the most suitable method for industrial-scale production of dichloro-[2,2]-paracyclophane?

A: While various synthetic techniques exist, the Hofmann method for cleaving quaternary ammonium salts presents itself as the most viable option for large-scale dichloroPCP production []. This method, involving a four-stage process, can be further optimized for industrial application through the integration of catalytic technologies like alkali catalysis and Lewis acid catalysis [].

Q3: How does pressure influence the thermal behavior of the parylene C dimer (dichloro-[2,2]-paracyclophane) during the chemical vapor deposition process?

A: Pressure significantly impacts the sublimation and evaporation temperatures of the parylene C dimer. Increasing the vacuum level effectively reduces both the sublimation and evaporation temperatures []. Conversely, the melting temperature of the dimer remains unaffected by changes in external pressure []. This behavior is crucial for controlling the first step of parylene C synthesis via chemical vapor deposition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)

![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)